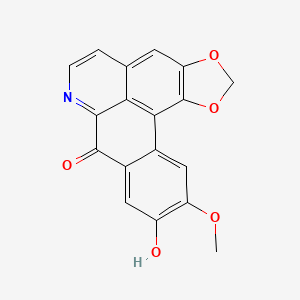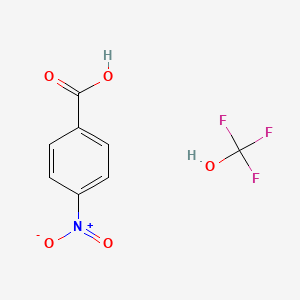
4-Nitrobenzoic acid--trifluoromethanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoate trifluoro methanol is a chemical compound with the molecular formula C8H4F3NO4 and a molecular weight of 235.12 g/mol It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further esterified with trifluoro methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoate trifluoro methanol typically involves the esterification of 4-nitrobenzoic acid with trifluoro methanol. The reaction is usually carried out in the presence of an acidic catalyst, such as sulfuric acid or trifluoroacetic acid, under controlled temperature and pressure conditions . The reaction can be represented as follows:
4-Nitrobenzoic acid+Trifluoro methanolAcidic catalyst4-Nitrobenzoate trifluoro methanol+Water
Industrial Production Methods
In an industrial setting, the production of 4-Nitrobenzoate trifluoro methanol may involve continuous flow systems to optimize reaction time and yield. These systems allow for precise control over reaction conditions, leading to high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzoate trifluoro methanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoro methanol ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 4-Aminobenzoate trifluoro methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrobenzoate trifluoro methanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzoate trifluoro methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoro methanol ester can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the trifluoro methanol ester group.
Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the nitrobenzoate moiety.
Uniqueness
4-Nitrobenzoate trifluoro methanol is unique due to the combination of the nitro group and the trifluoro methanol ester, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propiedades
Número CAS |
74953-35-8 |
|---|---|
Fórmula molecular |
C8H6F3NO5 |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
4-nitrobenzoic acid;trifluoromethanol |
InChI |
InChI=1S/C7H5NO4.CHF3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1(3,4)5/h1-4H,(H,9,10);5H |
Clave InChI |
KWVHNDKFELCOIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


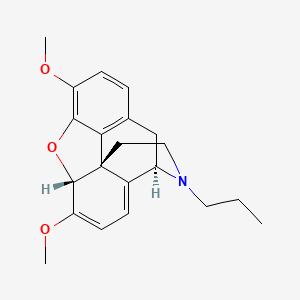
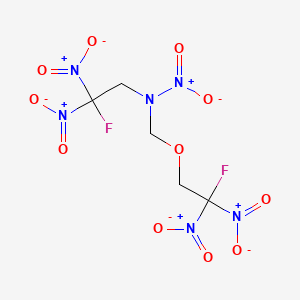
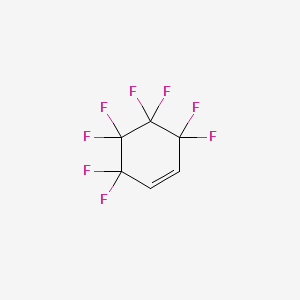
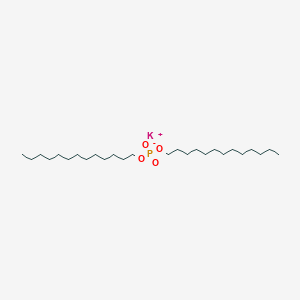

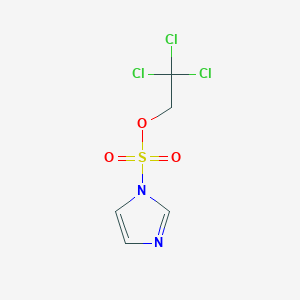
![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
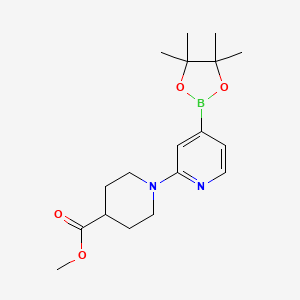
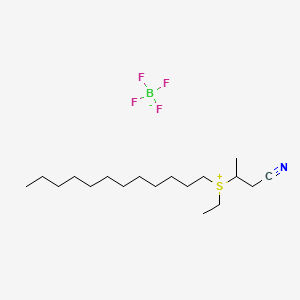
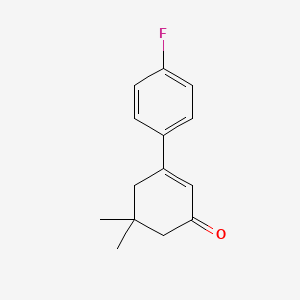
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
